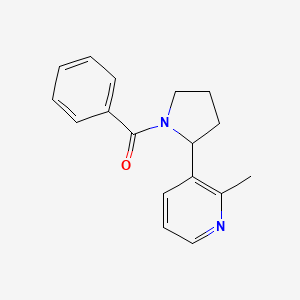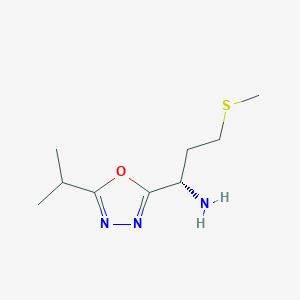
(S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine is a synthetic organic compound that features an oxadiazole ring, an isopropyl group, and a methylthio group. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the isopropyl and methylthio groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the isopropyl and methylthio groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Synthesis: Streamlined production with continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the oxadiazole ring to form different heterocyclic structures.
Substitution: Replacement of functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to affect gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Thioether-Containing Compounds: Molecules with similar methylthio groups.
Uniqueness
(S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C9H17N3OS |
|---|---|
Molecular Weight |
215.32 g/mol |
IUPAC Name |
(1S)-3-methylsulfanyl-1-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H17N3OS/c1-6(2)8-11-12-9(13-8)7(10)4-5-14-3/h6-7H,4-5,10H2,1-3H3/t7-/m0/s1 |
InChI Key |
PSRVQBUIKBAKAF-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C1=NN=C(O1)[C@H](CCSC)N |
Canonical SMILES |
CC(C)C1=NN=C(O1)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




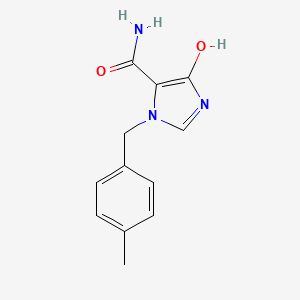

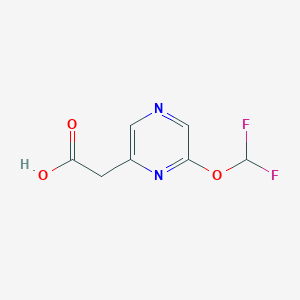

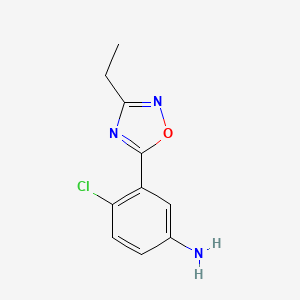
![2-(3-Bromo-4-methoxyphenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11810687.png)

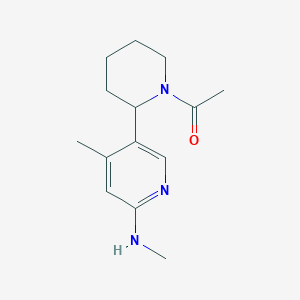
![2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B11810697.png)


